molecular formula C10H7F2NO3 B12874590 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid

Cat. No.: B12874590
M. Wt: 227.16 g/mol
InChI Key: CLGZOYIBRIJXQK-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a difluoromethyl group attached to the benzoxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]oxazol-2-yl)acetic acid
  • 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
  • 2-(2,4-Dichlorophenyl)benzo[d]oxazole

Uniqueness

2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

2-[4-(difluoromethyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H7F2NO3/c11-10(12)5-2-1-3-6-9(5)13-7(16-6)4-8(14)15/h1-3,10H,4H2,(H,14,15)

InChI Key

CLGZOYIBRIJXQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C(F)F

Origin of Product

United States

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